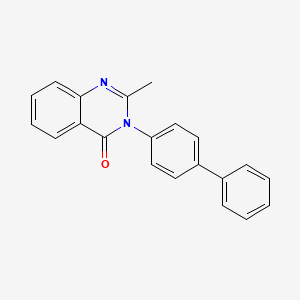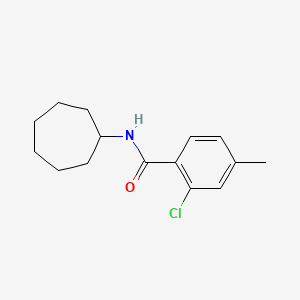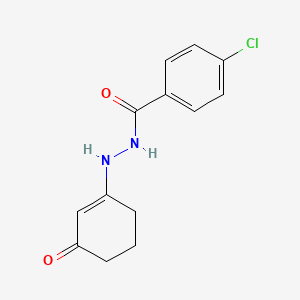
3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring .
Synthesis Analysis
While the specific synthesis pathway for “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” is not available, quinazolinone derivatives are typically synthesized through cyclization reactions . For instance, cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents .Chemical Reactions Analysis
Quinazolinones and their derivatives are known to be reactive towards a variety of nucleophiles, including alcohols, amines, and even water . They can form various products through reactions such as Sonogashira cross-coupling reactions .Scientific Research Applications
Anticancer Applications
The compound has shown potential in the field of cancer research. It has been evaluated for its anticancer potential on two standardized human cell lines, HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results showed that the cell line MDA-MB-231 is more sensitive to the compounds’ action . The promising effect of the compound, especially on the MDA-MB-231 cell line, motivates future studies to improve the anticancer profile and to reduce the toxicological risks .
Apoptosis Induction
The compound has been found to induce apoptosis, a process of programmed cell death that occurs in multicellular organisms . This property could be beneficial in the treatment of various diseases, including cancer .
STAT Inhibitors
The compound has been indicated as a potential inhibitor of STAT3, a protein that in humans is encoded by the STAT3 gene . STAT3 is an important factor in many cellular processes such as cell growth and apoptosis, and its inhibition could have therapeutic benefits .
miR-21 Targeting
The compound has been suggested to target miR-21, a microRNA that in humans is encoded by the MIR21 gene . miR-21 plays a significant role in cellular processes such as proliferation, apoptosis, and migration, and its targeting could have potential therapeutic benefits .
Photophysical Properties
The compound has been investigated for its photophysical properties. It has shown high Stokes shift of 7052 cm−1. The experimentally measured optical band gap (Egopt) value is found to be 3.01 eV and the fluorescence quantum yields (Φf) is 0.40 .
Electrochemical Properties
The electrochemical properties of the compound have been investigated in detail using cyclic voltammetry measurements . Understanding these properties can provide valuable insights into the compound’s potential applications in fields like energy storage and conversion .
Optoelectronics
The compound could play an important role in organic optoelectronics and possibly can be utilized as bipolar transport materials for electroluminescence applications in optoelectronic devices/OLEDs .
Thermal Stability
The compound displays a high thermal stability with decomposition temperature (Td5%) 387 °C and a large glass transition temperature (Tg) of 98 °C . This high thermal stability could make it suitable for use in various applications that require materials to withstand high temperatures .
Safety and Hazards
Mechanism of Action
Mode of Action
It is suggested that the compound might interact with its targets, leading to changes at the molecular level
Biochemical Pathways
The biochemical pathways affected by “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
properties
IUPAC Name |
2-methyl-3-(4-phenylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-22-20-10-6-5-9-19(20)21(24)23(15)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMQVCODDMQMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5748975.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5748981.png)
![3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B5748989.png)


![3,4-dimethoxy-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5749018.png)

![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)



![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![1-(4-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5749094.png)